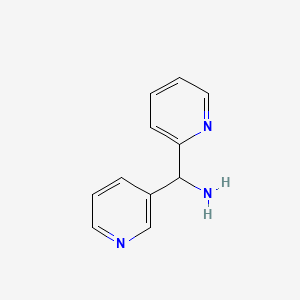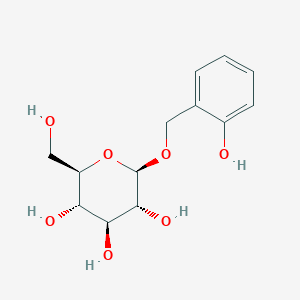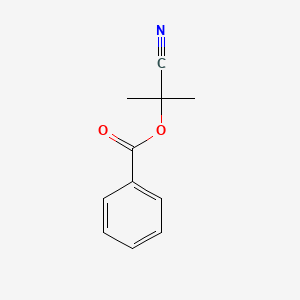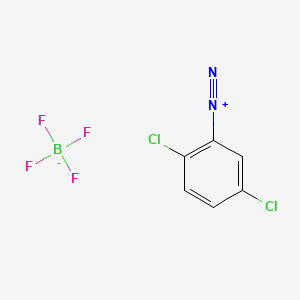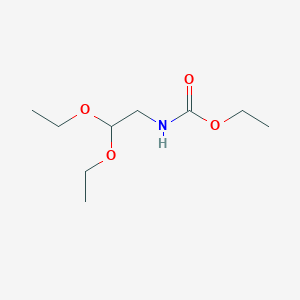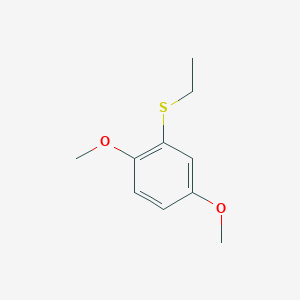
Pentafluoropropanoyl bromide
Übersicht
Beschreibung
Pentafluoropropanoyl bromide (PFPB) is a chemical compound with the molecular formula C3F5Br. It is a colorless, volatile liquid with a strong, pungent odor. PFPB is a halogenated alkyl bromide, which has a wide range of applications in chemical synthesis and scientific research. It is also used as a reagent in organic synthesis, as well as a catalyst in polymerization reactions. PFPB has been widely studied in recent years due to its potential as a new and efficient reagent for organic synthesis.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Derivatization Agent
Pentafluorobenzyl bromide, a compound related to Pentafluoropropanoyl bromide, is widely recognized for its utility as a versatile derivatization agent in both chromatography and mass spectrometry. Its unique properties, such as strong electron-capturing and ultraviolet light-absorbing derivatives, make it an ideal choice for the highly sensitive analysis of various substances. Notably, it has been applied in the qualitative and quantitative analysis of inorganic and organic anions in biological samples, such as plasma, urine, and saliva. The derivatives formed by the reaction with Pentafluorobenzyl bromide are generally stable, volatile, and soluble in most organic solvents, enhancing the detection sensitivity of electron capture detection or electron-capture negative-ion chemical ionization in GC-MS (Tsikas, 2017).
Environmental Science and Flame Retardants
In the realm of environmental science, brominated flame retardants, which include compounds structurally similar to Pentafluoropropanoyl bromide, have been the subject of extensive research. These compounds are widely used in electrical and electronic appliances for their flame-retardant properties. However, their environmental impact, particularly their persistence and potential health effects, has raised concerns. Studies have shown that certain brominated flame retardants can act as endocrine disruptors and may have adverse effects on wildlife and humans. Research in this area aims to understand the distribution, persistence, and toxicity of these compounds in the environment, as well as to develop safer alternatives (Darnerud, 2003).
Synthetic Chemistry
Pentafluoropropanoyl bromide and its derivatives are valuable in synthetic chemistry for the introduction of fluorinated groups into organic molecules. Fluorinated compounds are of significant interest due to their unique reactivity and the impact of fluorination on the physical and chemical properties of organic molecules. For example, the synthesis of multi-substituted heterocycles using Pentafluoropyridine, a related compound, demonstrates the utility of fluorinated reagents in creating complex organic structures with potential applications in pharmaceuticals and materials science (Benmansour, et al., 2001).
Wirkmechanismus
Target of Action
Pentafluoropropanoyl bromide is a chemical compound used primarily for research and development
Biochemical Pathways
The specific biochemical pathways affected by Pentafluoropropanoyl bromide are not well-documented. Biochemical pathways are complex networks of chemical reactions that occur in living organisms. These pathways are crucial for various biological processes, including metabolism, cell signaling, and cell growth .
Eigenschaften
IUPAC Name |
2,2,3,3,3-pentafluoropropanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF5O/c4-1(10)2(5,6)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEKGVCFIGGBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578266 | |
| Record name | Pentafluoropropanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluoropropanoyl bromide | |
CAS RN |
64609-91-2 | |
| Record name | Pentafluoropropanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






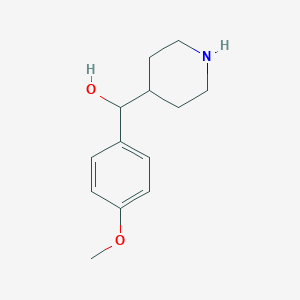
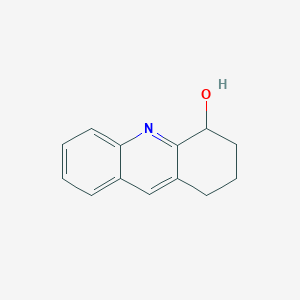


![7-Chlorothieno[2,3-b]pyrazine](/img/structure/B1610758.png)
